2-(2-Fluoroethoxy)benzonitrile
Description
2-(2-Fluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluoroethoxy group at the ortho position.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2 |
InChI Key |
MPYOTQXGIRFROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Fluoroethoxy vs. Methoxyethoxy
The presence of fluorine in the ethoxy group distinguishes 2-(2-fluoroethoxy)benzonitrile from non-fluorinated analogs like 5-fluoro-2-(2-methoxyethoxy)benzonitrile (C₁₀H₁₀FNO₂, MW 195.19 g/mol). The fluorine atom increases electronegativity, enhancing the compound’s electron-withdrawing capacity and lipophilicity. This modification can improve metabolic stability in drug candidates, a trend noted in fluorinated pharmaceuticals .
Key Data:
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent |
|---|---|---|---|
| This compound | C₉H₈FNO (assumed) | ~165.16 | 2-fluoroethoxy |
| 5-fluoro-2-(2-methoxyethoxy)benzonitrile | C₁₀H₁₀FNO₂ | 195.19 | 2-methoxyethoxy |
Electronic and Reactivity Comparisons
- 2-Fluorobenzonitrile and 3-fluorobenzonitrile (): These isomers exhibit distinct vibronic and cationic features due to fluorine’s position. The ortho-fluoroethoxy group in this compound likely induces stronger inductive effects compared to para-substituted fluorobenzonitriles, altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
- 2-(4-Methylstyryl)benzonitrile (): The styryl group introduces conjugation, enhancing UV absorption. In contrast, the fluoroethoxy group prioritizes electronic modulation over extended conjugation, making the compound more suitable for medicinal chemistry applications .
Research Findings and Trends
- Fluorine’s Role : Fluorination at the ethoxy position improves metabolic resistance and binding affinity in drug-receptor interactions, as seen in FDA-approved fluorinated drugs .
- Crystal Engineering : and highlight the importance of substituents in crystal packing. The fluoroethoxy group’s steric and electronic effects could influence solid-state properties, relevant to formulation development .
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